PF-00356231 hydrochloride

MMP-12 X-ray crystallography binding mechanism

For MMP-12 research where specificity is critical, select this non-zinc chelating inhibitor. Its validated X-ray structure ensures precise target engagement, avoiding the off-target effects of broad-spectrum agents. Essential for dissecting MMP-12 biology in inflammatory disease models and for establishing selectivity benchmarks in inhibitor development.

Molecular Formula C25H21ClN2O3S
Molecular Weight 465.0 g/mol
Cat. No. B2911479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-00356231 hydrochloride
Molecular FormulaC25H21ClN2O3S
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl
InChIInChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H/t22-;/m1./s1
InChIKeyAEKSZORLKGTXFF-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PF-00356231 hydrochloride: MMP-12 Inhibitor with a Distinct Non-Zinc-Chelating Binding Mode


PF-00356231 hydrochloride is a specific, non-peptidic, non-zinc chelating ligand and inhibitor of matrix metalloproteinase-12 (MMP-12) with an IC50 of 1.4 μM . Its unique binding mechanism, which does not involve chelation of the catalytic zinc ion, sets it apart from conventional MMP inhibitors that rely on a zinc-binding group for activity [1]. This compound also exhibits a defined selectivity profile against other MMP family members, with varying potencies: MMP-13 (IC50 = 0.00065 μM), MMP-3 (IC50 = 0.39 μM), MMP-9 (IC50 = 0.98 μM), and MMP-8 (IC50 = 1.7 μM) . Its thiophene-based scaffold, as revealed by X-ray crystallography, interacts with the S1' pocket of MMP-12 at a specific distance (~5 Å) from the catalytic zinc atom, providing a structural basis for its inhibitory activity [2].

Why PF-00356231 hydrochloride Cannot Be Substituted with Other MMP-12 Inhibitors


Generic substitution with other MMP-12 inhibitors or broad-spectrum MMP inhibitors is scientifically unsound due to the unique non-zinc-chelating binding mode of PF-00356231 hydrochloride, which is fundamentally different from the mechanism of action of zinc-chelating agents like hydroxamates or carboxylates [1]. This binding mechanism, validated by X-ray crystallography, results in a distinct interaction profile with the MMP-12 active site, specifically positioning the inhibitor's central thiophene ring ~5 Å from the catalytic zinc atom [2]. Furthermore, its specific selectivity fingerprint across the MMP family, including nanomolar potency against MMP-13 and micromolar activity against MMP-12, differs markedly from other MMP-12 inhibitors, such as MMP408 or RXP470.1, which exhibit different potency and selectivity profiles [3]. Using a broad-spectrum MMP inhibitor like Ilomastat or Marimastat would introduce confounding effects on multiple MMP targets (e.g., MMP-1, -2, -9), making it impossible to dissect MMP-12-specific biology . Therefore, substituting PF-00356231 hydrochloride with an alternative compound would alter experimental outcomes and compromise the validity of research findings.

PF-00356231 hydrochloride: Quantifiable Differentiation from In-Class and Broad-Spectrum MMP Inhibitors


Non-Zinc-Chelating Binding Mode: A Structural Differentiation from Hydroxamate- and Carboxylate-Based Inhibitors

PF-00356231 hydrochloride binds to the MMP-12 active site without chelating the catalytic zinc ion, a mechanism that is fundamentally different from classical MMP inhibitors like the zinc-chelating reference compound PD-0359601 [1]. X-ray crystallography of the MMP-12 catalytic domain (residues 106–268) reveals that the central thiophene ring of PF-00356231 sits over the zinc atom at a distance of approximately 5 Å, positioning the inhibitor halfway down the S1' pocket [1]. In contrast, the structure of the MMP-12 complex with PD-0359601 shows that this potent zinc-chelating N-substituted biaryl butyric acid directly displaces the acetohydroxamate anion to chelate the zinc atom [1].

MMP-12 X-ray crystallography binding mechanism inhibitor design structural biology

Selectivity Profile: Differentiated Potency Against MMP-13 Compared to the Selective Inhibitor MMP408

PF-00356231 hydrochloride demonstrates high potency against MMP-13 (IC50 = 0.00065 μM) and moderate potency against MMP-12 (IC50 = 1.4 μM), resulting in a selectivity ratio of ~2154-fold in favor of MMP-13 . In contrast, the selective MMP-12 inhibitor MMP408 is highly potent against human MMP-12 (IC50 = 0.002 μM) but is 60-fold less potent against MMP-13 (IC50 = 0.120 μM) . This represents a fundamentally different selectivity fingerprint, with PF-00356231 being more potent against MMP-13 than MMP-12, whereas MMP408 is selective for MMP-12.

MMP-12 MMP-13 selectivity IC50 inhibitor profiling

Influence of Acetohydroxamate (AH) on Potency: A Unique Characteristic Not Shared with Other MMP-12 Inhibitors

The inhibitory activity of PF-00356231 hydrochloride against MMP-12 and MMP-13 is significantly affected by the presence of acetohydroxamate (AH), a common component of crystallization solutions . In the presence of AH, the IC50 values for MMP-12 and MMP-13 decrease substantially, indicating a potentiation of inhibitory activity: MMP-12 IC50 shifts from 1.4 μM to 0.014 μM (a 100-fold decrease), and MMP-13 IC50 shifts from 0.00065 μM to 0.27 μM (a 415-fold increase) . This phenomenon is not reported for other MMP-12 inhibitors, such as MMP408, RXP470.1, or broad-spectrum agents, suggesting it is a specific property of PF-00356231 or its class of non-zinc chelating inhibitors [1].

MMP-12 MMP-13 acetohydroxamate IC50 shift assay conditions

Potency and Selectivity Profile Compared to Broad-Spectrum MMP Inhibitors Ilomastat and Marimastat

PF-00356231 hydrochloride exhibits a narrow-spectrum activity profile, with a >1000-fold difference in potency between its most sensitive target, MMP-13 (IC50 = 0.00065 μM), and other MMPs like MMP-8 (IC50 = 1.7 μM) . In contrast, broad-spectrum MMP inhibitors like Ilomastat (GM6001) and Marimastat potently inhibit a wide range of MMPs at similar concentrations. Ilomastat inhibits MMP-12 with a Ki of 3.6 nM, while also potently inhibiting MMP-1, -2, -3, -7, -8, -9, -14, and -26 with Ki values ranging from 0.1 nM to 13.4 nM . Marimastat inhibits MMP-12 with a Ki of 0.45 nM and also inhibits MMP-1, -2, -9, -14, and -7 at low nanomolar concentrations (IC50s ranging from 3 nM to 13 nM) .

MMP broad-spectrum inhibitor selectivity IC50 Ki

Optimal Research Applications for PF-00356231 hydrochloride Based on Quantitative Differentiation Evidence


Structural Biology Studies of Non-Zinc-Chelating MMP Inhibition

Researchers investigating the structural basis for non-zinc-chelating inhibition of matrix metalloproteinases should select PF-00356231 hydrochloride. The compound's unique binding mode, characterized by its thiophene ring positioned ~5 Å from the catalytic zinc atom within the S1' pocket, provides a validated tool for X-ray crystallography and structure-based drug design efforts focused on this distinct mechanism of action [1]. This application leverages the direct head-to-head comparison with the zinc-chelating reference compound PD-0359601, establishing PF-00356231 as the preferred agent for exploring non-chelating inhibitor scaffolds [1].

Functional Studies Requiring Potent MMP-13 Inhibition

For studies where MMP-13 is the primary target, PF-00356231 hydrochloride is the superior choice due to its exceptional potency against this enzyme (IC50 = 0.00065 μM) [1]. In contrast to the MMP-12-selective inhibitor MMP408, which is 60-fold less potent against MMP-13, PF-00356231 provides high-grade target engagement, making it ideal for cellular and in vivo models where MMP-13 activity is a key driver of pathology .

Comparative Selectivity Profiling and Assay Development

PF-00356231 hydrochloride is an essential tool for establishing selectivity benchmarks in MMP inhibitor development. Its unique sensitivity to acetohydroxamate (AH), resulting in a 100-fold decrease in MMP-12 IC50 and a 415-fold increase in MMP-13 IC50, can be exploited as a quality control parameter for assay validation and for distinguishing its activity from other MMP inhibitors in complex biological matrices [1].

Dissecting MMP-12 Biology in Inflammatory Disease Models

Investigators aiming to delineate the specific contribution of MMP-12 to inflammatory diseases, such as COPD or emphysema, should use PF-00356231 hydrochloride as a narrow-spectrum probe. Its well-defined selectivity profile, with >1000-fold differences in potency across MMP family members, provides a cleaner pharmacological tool compared to broad-spectrum inhibitors like Ilomastat or Marimastat, thereby minimizing off-target effects and enhancing the interpretability of in vivo results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-00356231 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.